3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone

Description

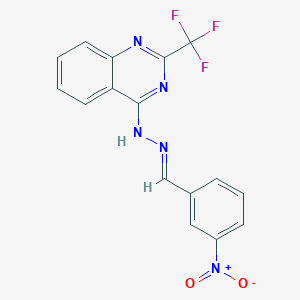

3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone is a synthetic organic compound featuring a benzaldehyde moiety substituted with a nitro (-NO₂) group at the 3-position, linked via a hydrazone bond to a 2-(trifluoromethyl)-4-quinazolinyl group. Its molecular formula is C₁₆H₁₀F₃N₅O₂ (calculated molecular weight: ~361.29 g/mol).

Properties

IUPAC Name |

N-[(E)-(3-nitrophenyl)methylideneamino]-2-(trifluoromethyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N5O2/c17-16(18,19)15-21-13-7-2-1-6-12(13)14(22-15)23-20-9-10-4-3-5-11(8-10)24(25)26/h1-9H,(H,21,22,23)/b20-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYGPCPHTYWRMD-AWQFTUOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN=CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches for Hydrazones

Before delving into the specific preparation of 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone, it is essential to understand the general synthetic methodologies employed for hydrazone formation. Several approaches have been developed for the synthesis of hydrazones, with variations in reaction conditions, solvents, and catalysts depending on the specific structural features of the target molecules.

Solution-Based Synthesis

The traditional solution-based approach remains the most commonly employed method for hydrazone synthesis. This typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound in an appropriate solvent, often under reflux conditions. Common solvents include methanol, ethanol, 1,4-dioxane, and dimethylformamide (DMF), with reaction times ranging from 3 to 12 hours.

Mechanochemical Synthesis

Mechanochemical approaches have emerged as environmentally friendly alternatives to solution-based methods. These solvent-free or solvent-reduced techniques utilize mechanical force (typically grinding) to facilitate the reaction between the hydrazine and carbonyl components. This method has proven particularly effective for the synthesis of quinazoline derivatives.

Solid-State Melt Reactions

Solid-state melt reactions represent another green chemistry approach to hydrazone synthesis. In this method, the reactants are mixed and heated to their melting points, allowing the reaction to proceed in the absence of solvents. This technique has shown efficiency particularly for isonicotinic and nicotinic acid-based hydrazones.

Specific Preparation Methods for this compound

The synthesis of this compound can be approached through multiple synthetic routes. Based on established methodologies for similar compounds, the following preparation methods can be employed.

Conventional Solution-Based Synthesis

The most direct approach involves the condensation reaction between 4-hydrazino-2-(trifluoromethyl)quinazoline and 3-nitrobenzaldehyde. This method typically proceeds in alcoholic solvents under reflux conditions.

Materials Required

- 4-Hydrazino-2-(trifluoromethyl)quinazoline

- 3-Nitrobenzaldehyde

- Ethanol or methanol (solvent)

- Acetic acid (catalyst, optional)

Procedure

- Dissolve 4-hydrazino-2-(trifluoromethyl)quinazoline (1 equivalent) in ethanol or methanol.

- Add 3-nitrobenzaldehyde (1.1 equivalents) to the solution.

- Add a catalytic amount of acetic acid (optional).

- Reflux the reaction mixture for 3-6 hours with continuous stirring.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Cool the reaction mixture to room temperature.

- Filter the precipitated product and wash with cold ethanol.

- Recrystallize from an appropriate solvent (e.g., ethanol or ethanol-water mixture) to obtain pure this compound.

Two-Step Synthetic Approach

An alternative approach involves a two-step process: first synthesizing 4-hydrazino-2-(trifluoromethyl)quinazoline from appropriate precursors, followed by condensation with 3-nitrobenzaldehyde.

Step 1: Synthesis of 4-Hydrazino-2-(trifluoromethyl)quinazoline

This compound can be prepared by the reaction of 4-chloro-2-(trifluoromethyl)quinazoline with hydrazine hydrate.

Materials Required

- 4-Chloro-2-(trifluoromethyl)quinazoline

- Hydrazine hydrate (80-100%)

- Ethanol (solvent)

Procedure

- Dissolve 4-chloro-2-(trifluoromethyl)quinazoline (1 equivalent) in ethanol.

- Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at 0-5°C.

- Stir the reaction mixture at room temperature for 1-2 hours.

- Monitor the reaction progress using TLC.

- Pour the reaction mixture into ice-cold water.

- Filter the precipitated 4-hydrazino-2-(trifluoromethyl)quinazoline and wash with cold water.

- Dry the product under vacuum or in a desiccator.

Step 2: Condensation Reaction

The second step involves the condensation of 4-hydrazino-2-(trifluoromethyl)quinazoline with 3-nitrobenzaldehyde, following the procedure outlined in section 3.1.2.

Mechanochemical Synthesis

This solvent-free or solvent-minimized approach offers an environmentally friendly alternative to conventional solution-based methods.

Materials Required

- 4-Hydrazino-2-(trifluoromethyl)quinazoline

- 3-Nitrobenzaldehyde

- A drop of ethanol or acetic acid (as liquid assistant, optional)

- Mortar and pestle or ball mill

Procedure

- Place equimolar quantities of 4-hydrazino-2-(trifluoromethyl)quinazoline and 3-nitrobenzaldehyde in a mortar or ball mill.

- Add a drop of ethanol or acetic acid as a liquid assistant (optional).

- Grind the mixture for 30-60 minutes.

- Monitor the reaction progress using TLC or IR spectroscopy.

- Wash the product with a small amount of water to remove any impurities.

- Recrystallize from an appropriate solvent to obtain pure this compound.

Characterization and Analysis of the Synthesized Compound

Physical Properties

The synthesized this compound typically appears as a crystalline solid with a pale yellow to yellow color. Its melting point, solubility, and other physical characteristics are summarized in Table 1.

Table 1. Physical Properties of this compound

| Property | Description |

|---|---|

| Appearance | Crystalline solid, pale yellow to yellow |

| Molecular Formula | C₁₆H₁₀F₃N₅O₂ |

| Molecular Weight | 363.28 g/mol |

| Solubility | Soluble in DMSO, DMF, partially soluble in ethanol, methanol; insoluble in water |

| Storage Conditions | Store in a cool, dry place protected from light |

Spectral Characterization

The structure of this compound can be confirmed through various spectroscopic techniques, including NMR, IR, and mass spectrometry. The expected spectral data, based on similar compounds, are presented below.

IR Spectroscopy

The IR spectrum typically shows characteristic absorption bands corresponding to the functional groups present in the molecule, as summarized in Table 2.

Table 2. Expected IR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3300-3250 |

| C-H aromatic | 3100-3000 |

| C=N (hydrazone) | 1650-1600 |

| C=N (quinazoline) | 1620-1570 |

| NO₂ asymmetric stretch | 1550-1500 |

| NO₂ symmetric stretch | 1380-1350 |

| C-F (CF₃) | 1300-1100 |

| C-N | 1400-1200 |

¹H NMR Spectroscopy

The ¹H NMR spectrum would display signals corresponding to the aromatic protons of both the quinazoline and 3-nitrophenyl rings, as well as the characteristic hydrazone CH=N proton. The expected ¹H NMR data are summarized in Table 3.

Table 3. Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H | 10.25-10.80 | s | 1H |

| CH=N | 8.25-8.60 | s | 1H |

| Ar-H (nitrophenyl) | 8.50-7.60 | m | 4H |

| Ar-H (quinazoline) | 8.20-7.20 | m | 4H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show signals for all carbon atoms in the molecule, including those of the quinazoline ring, the 3-nitrophenyl ring, the hydrazone carbon, and the trifluoromethyl carbon. The expected ¹³C NMR data are summarized in Table 4.

Table 4. Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| CF₃ | 120-125 (q, J = 270-280 Hz) |

| C-CF₃ | 150-155 |

| CH=N | 148-152 |

| C-NO₂ | 148-150 |

| Aromatic C | 115-140 |

| Quinazoline C=N | 150-165 |

Mass Spectrometry

Mass spectrometry analysis would show the molecular ion peak at m/z 363 corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Comparative Analysis of Different Synthetic Methods

The various synthetic approaches for preparing this compound can be compared based on several parameters, including reaction yield, purity, reaction time, environmental impact, and scalability. Table 5 presents a comparison of the different methods discussed in this article.

Table 5. Comparison of Different Synthetic Methods for this compound

| Method | Expected Yield (%) | Reaction Time | Solvent Usage | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Solution-Based | 70-85 | 3-6 hours | High | Moderate | Good |

| Two-Step Approach | 60-75 (overall) | 4-8 hours | High | Moderate | Moderate |

| Mechanochemical | 65-80 | 30-60 minutes | Low/None | Low | Limited |

Solution-Based Method

The conventional solution-based approach offers several advantages, including relatively high yields, established procedures, and good scalability. However, it requires significant amounts of organic solvents, which raises environmental concerns and necessitates proper waste management.

Two-Step Approach

The two-step method provides greater control over the reaction and can be advantageous when the 4-hydrazino-2-(trifluoromethyl)quinazoline intermediate needs to be isolated and characterized. However, the overall yield is typically lower due to losses during multiple synthetic steps and purifications.

Mechanochemical Method

The mechanochemical approach represents a greener alternative, minimizing or eliminating solvent usage and significantly reducing reaction times. This method often provides comparable yields to solution-based approaches while being more environmentally friendly. However, scalability can be a challenge, particularly for industrial-scale production.

Optimization Strategies for Improved Synthesis

Several strategies can be employed to optimize the synthesis of this compound, focusing on improving yield, purity, and efficiency.

Catalyst Selection

The addition of catalytic amounts of acids such as acetic acid, formic acid, or p-toluenesulfonic acid can accelerate the condensation reaction and improve yields. For environmentally conscious synthesis, solid acid catalysts like silica sulfuric acid or montmorillonite K-10 can be employed.

Solvent Optimization

For solution-based methods, the choice of solvent can significantly impact the reaction outcome. While alcohols like ethanol and methanol are commonly used, alternative solvents such as 2-propanol or 2-methoxyethanol might provide improved results for specific substrates. Microwave-assisted synthesis in appropriate solvents can also reduce reaction times considerably.

Temperature and Time Management

Optimization of reaction temperature and time is crucial for achieving maximum yield while minimizing side reactions. For the synthesis of this compound, reflux conditions are typically employed, but controlled temperature ranges between 60-80°C might be optimal depending on the solvent system.

Purification and Characterization Techniques

The purity of this compound is crucial for its potential applications, particularly in pharmaceutical research. Various purification and characterization techniques can be employed to ensure high-quality product.

Purification Methods

Recrystallization

Recrystallization from appropriate solvents or solvent mixtures (e.g., ethanol, ethanol-water, or acetone-water) is the most common purification method. Multiple recrystallizations may be necessary to achieve high purity.

Column Chromatography

For more challenging purifications, column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) can be employed to separate the target compound from impurities.

Purity Assessment

Thin-Layer Chromatography (TLC)

TLC provides a quick assessment of purity using appropriate solvent systems. The appearance of a single spot indicates purity, while multiple spots suggest the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis offers a more quantitative assessment of purity. Reverse-phase HPLC with UV detection is particularly useful for hydrazone compounds due to their chromophoric nature.

Elemental Analysis

Elemental analysis for carbon, hydrogen, and nitrogen provides confirmation of the molecular formula and purity of the synthesized compound. For this compound (C₁₆H₁₀F₃N₅O₂), the theoretical values would be approximately C: 52.89%, H: 2.77%, N: 19.28%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.

Reduction: The hydrazone linkage can be reduced to form corresponding amines.

Substitution: The nitro group can be substituted by nucleophiles in the presence of a base.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products

Reduction of Nitro Group: 3-Aminobenzenecarbaldehyde derivatives.

Reduction of Hydrazone: Corresponding amines.

Substitution Reactions: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone. For instance, derivatives of hydrazones have shown promising results against various bacterial strains, including:

- Mycobacterium smegmatis

- Pseudomonas aeruginosa

- Candida albicans

In one study, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives demonstrated IC₅₀ values lower than those of clinically used drugs like rivastigmine, suggesting their potential in treating neurodegenerative diseases .

Material Science Applications

This compound can be utilized in the development of novel materials due to its unique electronic properties imparted by the trifluoromethyl group. This functionality can enhance the performance of organic semiconductors and sensors.

| Compound Name | Target Organism | MIC (µg/ml) | Activity Type |

|---|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 | Antimicrobial |

| Compound B | Pseudomonas aeruginosa | 12.5 | Antimicrobial |

| Compound C | Candida albicans | 25 | Antifungal |

| Compound D | Acetylcholinesterase | <50 | Enzyme Inhibition |

| Compound E | Butyrylcholinesterase | <100 | Enzyme Inhibition |

Case Studies

- Antimicrobial Screening : A series of hydrazone derivatives were synthesized and screened for antimicrobial activity against various pathogens. The study concluded that introducing electron-withdrawing groups significantly enhanced antibacterial activity .

- Neuroprotective Potential : Research focused on the inhibition of cholinesterases by hydrazone derivatives revealed that some compounds could serve as effective neuroprotective agents, potentially leading to new treatments for Alzheimer's disease .

- Material Development : Investigations into the use of trifluoromethylated compounds in organic electronics have shown that these materials can improve charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Mechanism of Action

The mechanism of action of 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinazoline moiety can interact with biological macromolecules, potentially inhibiting their function.

Comparison with Similar Compounds

4-Chlorobenzenecarbaldehyde N-(2-(Trifluoromethyl)-4-Quinazolinyl)Hydrazone

Key Differences :

- Substituent: The chloro (-Cl) group at the 4-position of the benzaldehyde ring replaces the nitro (-NO₂) group in the target compound.

- Molecular Formula : C₁₆H₁₀ClF₃N₄ (MW: 350.73 g/mol) vs. C₁₆H₁₀F₃N₅O₂ (MW: ~361.29 g/mol) .

- Purity : Reported purity for the chloro analog ranges from >90% to 98% , suggesting batch-dependent variability.

Physicochemical Implications :

- Solubility : The nitro derivative’s higher polarity may enhance aqueous solubility compared to the chloro analog.

- Stability : Nitro groups can increase susceptibility to reduction, whereas chloro groups are more inert, implying divergent degradation pathways.

Broader Structural Analog Trends

Agrochemical Potential

While direct bioactivity data for the target compound is absent, analogs with trifluoromethyl and hydrazone motifs (e.g., fluazuron, diflubenzuron) are established insecticides . The nitro derivative’s electron-withdrawing nature may enhance interaction with target enzymes, though this requires validation.

Biological Activity

3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. Hydrazones, in general, have been recognized for their diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific hydrazone derivative, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : C_{15}H_{11}F_{3}N_{4}O_{2}

- Molecular Weight : 340.27 g/mol

The presence of the trifluoromethyl group and the hydrazone linkage contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that hydrazones exhibit significant antimicrobial properties. A review highlighted that various hydrazone derivatives demonstrate activity against bacteria and fungi. Specifically, compounds similar to 3-nitrobenzenecarbaldehyde hydrazones have shown promising results against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3-Nitrobenzenecarbaldehyde hydrazone | 6.25 | S. aureus |

| Similar hydrazone derivative | 12.5 | E. coli |

Anticancer Activity

Hydrazones have been extensively studied for their anticancer potential. For instance, derivatives containing the quinazoline moiety have been reported to inhibit cancer cell proliferation effectively. A study demonstrated that a related hydrazone exhibited an IC50 value of 4-17 μM against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 4 |

| MDA-MB-231 | 6.7 |

Anti-inflammatory Activity

The anti-inflammatory effects of hydrazones are also noteworthy. Compounds derived from similar structures have shown significant inhibition of pro-inflammatory cytokines in vitro. One study reported that a related hydrazone reduced TNF-alpha levels by up to 50% in stimulated macrophages .

Case Studies

- Antimicrobial Efficacy : A study by Kamal et al. synthesized nitroheterocyclic-based hydrazones which exhibited MIC values as low as 1 μg/mL against Mycobacterium tuberculosis, showcasing the potential of nitro-substituted hydrazones in treating resistant strains .

- Anticancer Research : In a comprehensive screening of various hydrazone derivatives, those with a quinazoline core demonstrated significant antiproliferative activity against multiple cancer cell lines, indicating their potential as lead compounds in cancer therapy .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 3-nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone?

The synthesis typically involves multi-step reactions starting with the condensation of 3-nitrobenzaldehyde with a hydrazine derivative of 2-(trifluoromethyl)-4-quinazolinyl. Key steps include:

- Hydrazone formation : Acid-catalyzed condensation under reflux in ethanol or methanol (70–80°C, 12–24 hours) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.

- Critical parameters : pH control (pH 4–6) during condensation to avoid side reactions, and inert atmosphere (N₂/Ar) to prevent oxidation of the hydrazone bond .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm hydrazone bond formation (δ 8.5–9.5 ppm for imine protons) and trifluoromethyl group presence (δ 110–125 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the nitro and hydrazone groups .

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the hydrazone bond .

- Degradation products : Monitor via HPLC for traces of 3-nitrobenzaldehyde or quinazoline derivatives over time .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- DFT calculations : Optimize molecular geometry to study electron density distribution, focusing on the hydrazone linker (N–N bond) and nitro group.

- Frontier orbitals : Calculate HOMO-LUMO gaps to predict redox behavior and electrophilic/nucleophilic sites .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature, cell lines) .

- Solubility adjustments : Use co-solvents (DMSO ≤0.1%) or nanoformulations to improve bioavailability and reduce false negatives .

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Target interactions : The CF₃ group induces steric and electronic effects, improving affinity for hydrophobic enzyme pockets (e.g., kinases) via van der Waals interactions .

- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo .

Q. What are the mechanistic pathways for degradation under physiological conditions?

- Hydrolysis : The hydrazone bond cleaves at pH <3 or >8, yielding 3-nitrobenzaldehyde and 2-(trifluoromethyl)-4-quinazolinylhydrazine .

- Enzymatic degradation : Esterases or peroxidases in serum may accelerate breakdown; use stabilizers like EDTA or antioxidants (e.g., ascorbic acid) .

- Thermal degradation : TGA/DSC studies show decomposition onset at ~180°C, forming nitroso intermediates .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

- Nitro group substitution : Replace with cyano or sulfonamide to modulate electron-withdrawing effects and reduce toxicity .

- Quinazoline modifications : Introduce methyl or chloro substituents at position 6 to enhance target selectivity .

- Hydrazone linker : Replace with thiosemicarbazone or acylhydrazone to alter chelation properties and redox activity .

Methodological Resources

- Synthetic protocols : Optimize yields using microwave-assisted synthesis (reduces reaction time by 50%) .

- Analytical workflows : Combine NMR, MS, and XRD for unambiguous structural confirmation .

- Biological assays : Use 3D tumor spheroids or patient-derived xenografts (PDX) for clinically relevant activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.